molecular formula C2H2BrN3O B1384288 3-bromo-1H-1,2,4-triazol-5-ol CAS No. 15777-64-7

3-bromo-1H-1,2,4-triazol-5-ol

Cat. No.: B1384288
CAS No.: 15777-64-7
M. Wt: 163.96 g/mol
InChI Key: XHRDIOPKANMTOK-UHFFFAOYSA-N
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Description

3-Bromo-1H-1,2,4-triazole is a chemical compound with the molecular formula C2H2BrN3. It is used as a ligand for transition metals to create coordination complexes. It is also from a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 3-bromo-1H-1,2,4-triazol-5-ol, has been reported in several studies . These compounds are synthesized through various pathways using different starting materials .


Molecular Structure Analysis

The molecular structure of this compound consists of a 1,2,4-triazole ring with a bromine atom attached at the 3-position . Further structural analysis can be obtained through spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

This compound is involved in various chemical reactions due to its ability to act as a ligand for transition metals and its capacity to accept and transfer acyl groups in synthetic reactions . It has been used in the synthesis of various 1,2,4-triazole derivatives .


Physical And Chemical Properties Analysis

This compound has a melting point of 186-188 °C and a predicted boiling point of 295.4±23.0 °C. Its density is predicted to be 2.102±0.06 g/cm3. It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

1. Chemical Synthesis and Modification

3-bromo-1H-1,2,4-triazol-5-ol derivatives are used in various chemical syntheses. For instance, 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol, a compound related to this compound, has been alkylated with bromoalkanes, leading to a range of new compounds with high yields. These compounds demonstrated antibacterial activity against various strains of microorganisms, suggesting their potential as broad-spectrum antibiotics (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

2. Electronic Structure Analysis

Photoelectron spectroscopy and quantum mechanical calculations have been used to analyze the electronic structure of 1,2,4-triazole and its halogenated derivatives, including 3-chloro and 5-bromo-1,2,4-(1H)-triazole. This study aids in understanding the tautomeric equilibrium of these compounds in the vapor phase (Tetrahedron, 1980).

3. Biological Activity and Drug Development

1,2,4-Triazole derivatives like this compound are actively used in drug development and other applications. Some derivatives have shown antimicrobial activity, and their chemical structures allow for the introduction of different pharmacophores, enhancing their biological activities. These derivatives are being investigated for potential antitumor, antiviral, antibacterial, diuretic, actoprotective, and antioxidant activities (Current issues in pharmacy and medicine: science and practice, 2021).

4. Antimicrobial Properties

The synthesis of 4-(alkyl/aryl)- 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol has been accomplished, leading to compounds that were screened for antimicrobial activity against various bacterial and fungal strains (International Letters of Chemistry, Physics and Astronomy, 2016).

5. Energetic Materials Design

This compound derivatives have been investigated for the design of energetic materials. The synthesis of 5-(1,2,4-triazol-C-yl)tetrazol-1-ol compounds with selected energetic moieties has been reported, focusing on their structural and energetic properties, which are significant for the development of secondary explosives (Chemistry, 2013).

Safety and Hazards

3-Bromo-1H-1,2,4-triazol-5-ol is classified as an irritant. It has hazard statements H302, H312, H315, H319, H335, indicating that it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on 3-bromo-1H-1,2,4-triazol-5-ol and its derivatives could involve further exploration of their potential biological activities, such as anticancer properties . Additionally, the development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

Biochemical Analysis

Biochemical Properties

3-bromo-1H-1,2,4-triazol-5-ol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism . The inhibition of these enzymes can lead to a decrease in glucose production, making this compound a potential candidate for antidiabetic therapies. Additionally, this compound can form hydrogen bonds and other non-covalent interactions with proteins, affecting their structure and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Moreover, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall energy balance within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression. These interactions can result in the activation or repression of specific genes, thereby influencing cellular functions and processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in the formation of degradation products that may have different biological activities. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting changes in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as the inhibition of enzyme activity and modulation of gene expression . At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without adverse effects. It is essential to determine the appropriate dosage to maximize the therapeutic potential of this compound while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in carbohydrate metabolism, such as alpha-amylase and alpha-glucosidase, leading to a decrease in glucose production . Additionally, this compound can affect lipid metabolism by modulating the activity of enzymes involved in fatty acid synthesis and degradation. These interactions can result in changes in metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in metabolically active tissues, such as the liver and kidneys.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological activity. For example, the presence of this compound in the nucleus can affect gene expression, while its localization in the mitochondria can impact cellular energy production.

Properties

IUPAC Name

3-bromo-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2BrN3O/c3-1-4-2(7)6-5-1/h(H2,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRDIOPKANMTOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)NC(=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001265425
Record name 5-Bromo-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001265425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15777-64-7
Record name 5-Bromo-1,2-dihydro-3H-1,2,4-triazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15777-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001265425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1H-1,2,4-triazol-5-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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